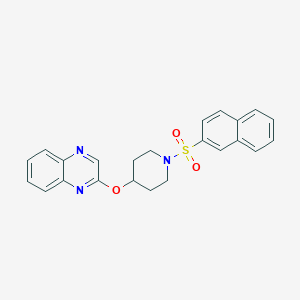
2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline is a useful research compound. Its molecular formula is C23H21N3O3S and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, mechanisms of action, and various biological activities supported by diverse research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Naphthalene Sulfonyl Group : Sulfonylation reactions using naphthalene-2-sulfonyl chloride are commonly employed.
- Coupling with Quinoxaline Moiety : The final step involves coupling the piperidine derivative with a quinoxaline precursor under suitable reaction conditions.
The mechanism of action for this compound involves its interaction with specific molecular targets, which may include enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The specific pathways and targets may vary depending on the context of use .
Biological Activities
Research has indicated several potential biological activities associated with this compound:
Antimicrobial Activity
Studies have demonstrated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Properties
The compound has also been evaluated for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
In vitro studies suggest anti-inflammatory effects, potentially by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 . This could make it a candidate for treating inflammatory diseases.
Case Studies
Several case studies have highlighted the biological efficacy of related compounds:
- Study on Antimicrobial Efficacy : A study evaluated several naphthalene sulfonamide derivatives, revealing that certain compounds exhibited strong bactericidal activity against resistant strains of bacteria, indicating their potential as therapeutic agents .
- Anticancer Activity Assessment : In another study, a series of quinoxaline derivatives were tested against various cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine | Pyridine Structure | Moderate antimicrobial activity |
| 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine | Pyrimidine Structure | Strong anticancer properties |
| 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrazine | Pyrazine Structure | Notable anti-inflammatory effects |
Properties
IUPAC Name |
2-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)oxyquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c27-30(28,20-10-9-17-5-1-2-6-18(17)15-20)26-13-11-19(12-14-26)29-23-16-24-21-7-3-4-8-22(21)25-23/h1-10,15-16,19H,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRKAFNATQZXMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














